Rivoglitazone metabolite M20 is a significant derivative of rivoglitazone, a thiazolidinedione compound primarily investigated for its potential in treating type 2 diabetes mellitus. This metabolite is one of twenty identified metabolites resulting from the metabolic processing of rivoglitazone in various species, including rats and monkeys. The unique feature of rivoglitazone metabolite M20 lies in its specific metabolic pathway, which involves the opening of the thiazolidinedione ring and subsequent transformations, leading to various biologically relevant metabolites .
Rivoglitazone is synthesized as a selective agonist for peroxisome proliferator-activated receptor gamma, which plays a crucial role in glucose and lipid metabolism. The metabolite M20 arises during the drug's metabolic breakdown, primarily in liver microsomes and hepatocytes from different species .
The synthesis of rivoglitazone metabolite M20 primarily involves the metabolic transformation of rivoglitazone itself. The key synthetic route includes:
Industrial production typically employs liver microsomes or freshly isolated hepatocytes from various species to mimic in vivo conditions. This process often utilizes cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to replicate metabolic pathways observed in biological systems .
Rivoglitazone metabolite M20 possesses a distinct structure characterized by the opening of the thiazolidinedione ring. This alteration results in unique functional groups that differentiate it from its parent compound, rivoglitazone.
The molecular formula and mass of rivoglitazone metabolite M20 are crucial for understanding its reactivity and interactions. Specific structural data can be elucidated through techniques such as liquid chromatography-tandem mass spectrometry, which helps identify and confirm the presence of this metabolite in biological samples .
Rivoglitazone metabolite M20 undergoes several chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include O-demethyl rivoglitazone, N-demethyl rivoglitazone, and other ring-opened metabolites .
Rivoglitazone metabolite M20 exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor is integral to regulating glucose and lipid metabolism. By activating this receptor, rivoglitazone and its metabolites enhance insulin sensitivity and lower blood glucose levels .
Rivoglitazone metabolite M20 exhibits specific physical properties that are essential for its identification and characterization, including solubility, stability under various conditions, and spectral characteristics.
The chemical properties include reactivity with various reagents, stability under different pH levels, and thermal stability. These properties are critical for understanding how this metabolite behaves in biological systems and during pharmaceutical applications.
Relevant data on these properties can be obtained through experimental studies involving high-performance liquid chromatography and mass spectrometry techniques .
Rivoglitazone metabolite M20 has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9